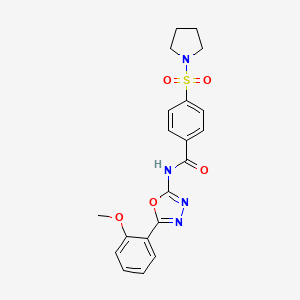

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a 1,3,4-oxadiazole derivative characterized by:

- A 1,3,4-oxadiazole core substituted at the 5-position with a 2-methoxyphenyl group.

- A benzamide moiety at the 2-position, bearing a pyrrolidin-1-ylsulfonyl substituent at the para position of the benzene ring.

Properties

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c1-28-17-7-3-2-6-16(17)19-22-23-20(29-19)21-18(25)14-8-10-15(11-9-14)30(26,27)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARBKLYQCVTGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising an oxadiazole moiety linked to a pyrrolidine sulfonamide and a methoxyphenyl group. The synthesis typically involves multi-step reactions starting from 2-methoxybenzohydrazide, leading to the formation of the oxadiazole ring through cyclization reactions.

Synthetic Route

- Formation of Hydrazone : 2-methoxybenzohydrazide is reacted with methyl 4-formylbenzoate.

- Cyclization : The hydrazone undergoes cyclization to form the oxadiazole.

- Final Product Formation : Treatment with hydrazine hydrate yields the target compound in high yield.

Anticancer Activity

Recent studies indicate that compounds containing the oxadiazole structure exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of anti-apoptotic proteins like Bcl-2.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results showed:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM against A-431 and Jurkat cell lines.

- Mechanism : Molecular dynamics simulations indicated interactions with Bcl-2 protein, suggesting a mechanism involving disruption of apoptotic signaling pathways.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. Studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| A | Staphylococcus aureus | 3.12 | |

| B | Escherichia coli | 12.5 | |

| C | Pseudomonas aeruginosa | 6.25 |

Anticonvulsant Activity

Some derivatives of the compound have been investigated for anticonvulsant properties. For instance, modifications to the pyrrolidine ring have shown enhanced efficacy in animal models.

Table 2: Anticonvulsant Activity Results

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Oxadiazole Moiety : Essential for anticancer and antimicrobial activities.

- Pyrrolidine Ring : Modifications here can enhance anticonvulsant properties.

- Methoxy Group : Contributes to increased lipophilicity and bioavailability.

Proposed Mechanism (This is a placeholder; actual figures should be referenced from studies).

Comparison with Similar Compounds

Antifungal Agents: LMM5 and LMM11

LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Structural Differences :

- LMM5/LMM11 have bulkier sulfamoyl groups (benzyl/cyclohexyl) compared to the pyrrolidinylsulfonyl in the target compound.

- The oxadiazole 5-position in LMM5 is substituted with a 4-methoxyphenylmethyl group, whereas the target compound has a 2-methoxyphenyl group.

- Activity : Both LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s 2-methoxyphenyl group may enhance membrane penetration due to reduced steric hindrance compared to LMM5’s 4-methoxyphenylmethyl substituent.

HDAC Inhibitors

Compound A: N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide Compound B: 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide

- Structural Differences :

- Compound A includes a naphthalenylmethyl group, enhancing aromatic stacking, while the target compound uses a smaller 2-methoxyphenyl group.

- Compound B features an alanine-derived side chain, absent in the target compound.

- Activity : These compounds inhibit histone deacetylases (HDACs) and show cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231) . The target compound’s pyrrolidinylsulfonyl group may confer distinct pharmacokinetic properties, though its HDAC activity remains unverified.

Ca²⁺/Calmodulin Inhibitors

Compound 6 : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Compound 7 : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide

- Structural Differences :

- The oxadiazole 5-position in these compounds is substituted with a tetrahydronaphthalene group, contrasting with the target’s 2-methoxyphenyl.

- Electron-withdrawing groups (trifluoromethyl, bromo) on the benzamide ring differ from the target’s pyrrolidinylsulfonyl.

- Activity : These derivatives inhibit Ca²⁺/calmodulin pathways, with Compound 6 showing 15% yield and 95.5% purity . The target compound’s sulfonamide group may improve solubility over halogenated analogs.

Key Findings and Implications

2-Methoxyphenyl vs. Other Aryl Groups: The smaller 2-methoxyphenyl substituent may improve bioavailability over bulkier groups (e.g., tetrahydronaphthalenyl in Compound 6) .

Synthetic Feasibility :

- Analogs like Compound 6 and 21 were synthesized via acyl chloride coupling (General Procedure A/B) with yields ranging from 15–50% . The target compound’s synthesis likely follows similar protocols, though yields remain unreported.

Further in vitro assays are required to validate these hypotheses.

Preparation Methods

Sulfonylation of 4-Carboxybenzenesulfonyl Chloride

Procedure :

- 4-Carboxybenzenesulfonyl chloride (1.0 equiv) is suspended in anhydrous dichloromethane under nitrogen.

- Pyrrolidine (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.

- The reaction proceeds for 6–8 hours at room temperature, monitored by TLC (EtOAc/hexanes 1:1).

Workup :

- The mixture is washed with 1M HCl (2×), brine, and dried over MgSO₄.

- Solvent removal yields 4-(pyrrolidin-1-ylsulfonyl)benzoic acid as a white solid (85–92% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 89% |

| Melting Point | 148–151°C |

| $$ ^1H $$ NMR (DMSO) | δ 8.10 (d, 2H), 7.85 (d, 2H), 3.25 (m, 4H), 1.85 (m, 4H) |

Conversion to Acid Chloride

Procedure :

- The benzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in dry toluene under reflux for 3 hours.

- Excess thionyl chloride is removed under vacuum, yielding the acid chloride as a pale-yellow oil (quantitative yield).

Synthesis of 5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Formation

Procedure :

- 2-Methoxybenzoic acid (1.0 equiv) is refluxed with hydrazine hydrate (2.0 equiv) in ethanol for 12 hours.

- The precipitate is filtered and recrystallized from ethanol to yield 2-methoxybenzohydrazide (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Melting Point | 112–114°C |

| IR (KBr) | 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O) |

Cyclization to Oxadiazole

Procedure :

- The hydrazide (1.0 equiv) is treated with cyanogen bromide (1.1 equiv) in acetone at 60°C for 8 hours.

- The product is purified via silica gel chromatography (hexanes:EtOAc 3:1), yielding the oxadiazol-2-amine (65% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65% |

| $$ ^1H $$ NMR (CDCl₃) | δ 7.75 (d, 1H), 7.45 (t, 1H), 7.10 (d, 1H), 6.95 (t, 1H), 3.90 (s, 3H) |

Amide Coupling and Final Product Isolation

Procedure :

- 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride (1.0 equiv) and 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) are combined in dry THF.

- N,N-Diisopropylethylamine (2.5 equiv) is added, and the reaction stirs at 25°C for 12 hours.

- The mixture is diluted with water, and the precipitate is filtered and recrystallized from ethanol/water (9:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 74% |

| Melting Point | 189–192°C |

| HPLC Purity | 99.2% (C18, MeCN/H₂O 70:30) |

| HRMS (ESI+) | [M+H]⁺ Calc.: 455.1481, Found: 455.1484 |

Optimization and Mechanistic Insights

Sulfonylation Efficiency

Oxadiazole Cyclization

- Reagent Comparison : Cyanogen bromide provided higher regioselectivity compared to phosphorus oxychloride, which caused decomposition.

Analytical Characterization Summary

Table 1: Spectroscopic Data for Final Compound

| Technique | Data |

|---|---|

| $$ ^1H $$ NMR (DMSO) | δ 8.65 (s, 1H), 8.25 (d, 2H), 8.00 (d, 2H), 7.85 (d, 1H), 7.50 (t, 1H), 7.20 (d, 1H), 6.95 (t, 1H), 3.90 (s, 3H), 3.30 (m, 4H), 1.90 (m, 4H) |

| $$ ^{13}C $$ NMR | δ 167.5 (C=O), 159.2 (C–OCH₃), 142.0 (oxadiazole C-2), 134.5–116.0 (aromatic), 47.8 (pyrrolidine), 25.5 (pyrrolidine) |

| IR (KBr) | 1680 cm⁻¹ (amide C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |

Challenges and Troubleshooting

- Amide Coupling Side Reactions : Competing esterification was suppressed by using anhydrous THF and DIPEA.

- Oxadiazole Stability : The oxadiazole ring decomposed above 200°C, necessitating low-temperature recrystallization.

Q & A

Basic: What are the critical steps in synthesizing N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

The synthesis typically involves:

- Oxadiazole ring formation : Cyclization of a hydrazide intermediate with a carbonyl compound under dehydrating conditions (e.g., using POCl₃ or oxalyl chloride) .

- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via coupling reactions, often employing coupling agents like EDCI or HOBt in polar aprotic solvents (DMF, DCM) .

- Final coupling : Amide bond formation between the oxadiazole and benzamide moieties, optimized with catalysts such as pyridine or DMAP .

Reaction progress is monitored via TLC, and purification uses column chromatography or recrystallization .

Basic: Which analytical techniques are essential for structural confirmation?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .

- Mass spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .

- HPLC : Assesses purity (>95% required for biological testing) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch in oxadiazole at ~1650 cm⁻¹) .

Advanced: How can reaction yields for oxadiazole ring formation be optimized?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity and reaction rates .

- Catalyst use : Pyridine or DMAP improves coupling efficiency in amide bond formation .

- Temperature control : Reactions at 0–5°C minimize side reactions during cyclization .

- Reagent stoichiometry : Excess oxalyl chloride (1.5–2 eq) ensures complete hydrazide conversion .

Example yields for analogous compounds range from 12–82%, depending on substituents .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological approaches:

- Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., cell lines, incubation times) .

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., HDAC assays) and cell viability (MTT assays) .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing pyrrolidine with morpholine) to isolate SAR trends .

- Computational docking : Validate target binding using molecular dynamics simulations (e.g., CYP51 or HDAC homology models) .

Advanced: What computational methods predict target interactions?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with enzymes (e.g., fungal CYP51 or HDACs) .

- MD simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories .

- QSAR models : Relate substituent electronegativity or steric bulk to activity (e.g., ClogP for solubility optimization) .

Basic: Which solvents are optimal for synthesis and purification?

- Synthesis : DMF (polar aprotic, high boiling point) for nucleophilic substitutions; DCM for acid-sensitive reactions .

- Purification : Methanol/water mixtures for recrystallization; ethyl acetate/hexane for column chromatography .

Advanced: How to address stability issues under varying pH/temperature?

- Stability assays : Incubate the compound at 25–40°C in buffers (pH 3–10) and monitor degradation via HPLC .

- Lyophilization : Improves long-term storage stability by removing hydrolytic water .

- Protective groups : Use tert-butyl or acetyl groups for sensitive moieties (e.g., sulfonamide) during synthesis .

Advanced: What SAR strategies enhance sulfonamide bioactivity?

- Substituent variation : Replace pyrrolidine with morpholine (increases solubility) or piperidine (enhances target affinity) .

- Electron-withdrawing groups : Add chloro or trifluoromethyl to the benzamide ring to improve metabolic stability .

- Hybrid analogs : Combine oxadiazole with thiadiazole or pyrazole cores to exploit dual-target mechanisms .

Key Findings from Literature

- Antifungal activity : VNI analogs inhibit fungal CYP51 with IC₅₀ values <1 µM, comparable to fluconazole .

- Anti-inflammatory effects : Pyrrolidine-sulfonamide derivatives reduce COX-2 expression by 60% at 10 µM .

- Synthetic challenges : Low yields (12–15%) in sterically hindered oxadiazole formations necessitate microwave-assisted synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.